molecular formula C21H19ClN4O2S B2691021 N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946374-20-5

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2691021
CAS No.: 946374-20-5
M. Wt: 426.92
InChI Key: XMBXJGCPSJGODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) elaborates on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The research begins with citrazinic acid as a starting material, leading to the development of various compounds with demonstrated good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, highlighting the potential of these synthesized compounds in combating microbial infections (Hossan et al., 2012).

Anti-Inflammatory Applications

Further research on compounds synthesized from similar starting materials revealed anti-inflammatory properties. Abdulla (2008) synthesized a series of pyridines, pyrimidinone, oxazinones, and their derivatives using abietic acid as the starting material. These compounds showed promising anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This study indicates the potential therapeutic applications of these synthesized compounds in treating inflammation-related conditions (Abdulla, 2008).

Heterocyclic Synthesis and Biological Activities

Elian, Abdelhafiz, and Abdelreheim (2014) discuss the heterocyclic synthesis with activated nitriles, leading to the formation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating a wide range of possible applications in medicinal chemistry due to their unique structures and biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

QSAR Studies and Antibacterial Agents

Desai et al. (2008) synthesized and evaluated several compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds revealed positive contributions from substituents, indicating an increase in hydrophobicity or steric bulk character. These findings suggest the potential use of these compounds as antibacterial agents, providing insights into the design of new drugs based on structural modifications (Desai et al., 2008).

Crystal Structure and Reactivity Channels

Pailloux et al. (2007) explored the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, providing insights into the oxidation reactivity channels. The study describes synthetic routes and the resulting products' characterization, shedding light on the molecular structures and potential reactivity pathways. Such research contributes to the understanding of compound reactivity, which is essential for developing novel chemical entities with desired properties (Pailloux et al., 2007).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBXJGCPSJGODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.